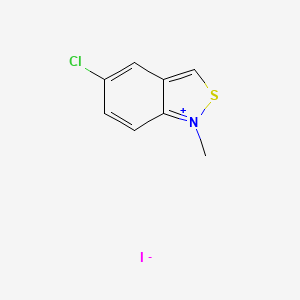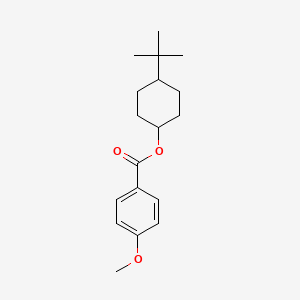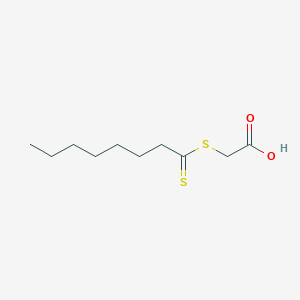![molecular formula C15H8Cl2O5 B14653841 Bis[4-(chlorocarbonyl)phenyl] carbonate CAS No. 52467-09-1](/img/structure/B14653841.png)
Bis[4-(chlorocarbonyl)phenyl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(chlorocarbonyl)phenyl] carbonate is a chemical compound with the molecular formula C15H8Cl2O5 It is an organic carbonate ester that features two 4-(chlorocarbonyl)phenyl groups connected by a carbonate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(chlorocarbonyl)phenyl] carbonate typically involves the reaction of 4-chlorobenzoyl chloride with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions: Bis[4-(chlorocarbonyl)phenyl] carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonate ester can react with nucleophiles, leading to the substitution of the chlorocarbonyl groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorobenzoic acid and carbon dioxide.
Transesterification: The compound can participate in transesterification reactions with alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Acid or base catalysts are often used to facilitate these reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include substituted carbonate esters or amides.
Hydrolysis Products: 4-Chlorobenzoic acid and carbon dioxide are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Bis[4-(chlorocarbonyl)phenyl] carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or intermediate in the synthesis of polycarbonates and other polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Studies: It serves as a reagent in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a cross-linking agent in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Bis(4-nitrophenyl) carbonate: Similar in structure but with nitro groups instead of chlorocarbonyl groups.
Bis(4-methoxyphenyl) carbonate: Features methoxy groups, leading to different reactivity and applications.
Diphenyl carbonate: A simpler carbonate ester with phenyl groups, commonly used in polymer synthesis.
Uniqueness: Bis[4-(chlorocarbonyl)phenyl] carbonate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it suitable for specific applications in polymer chemistry and materials science. Its ability to undergo nucleophilic substitution and other reactions under mild conditions sets it apart from other carbonate esters.
Propiedades
Número CAS |
52467-09-1 |
|---|---|
Fórmula molecular |
C15H8Cl2O5 |
Peso molecular |
339.1 g/mol |
Nombre IUPAC |
bis(4-carbonochloridoylphenyl) carbonate |
InChI |
InChI=1S/C15H8Cl2O5/c16-13(18)9-1-5-11(6-2-9)21-15(20)22-12-7-3-10(4-8-12)14(17)19/h1-8H |
Clave InChI |
STWWKFLOHPTCPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)OC(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


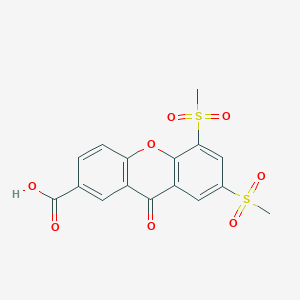
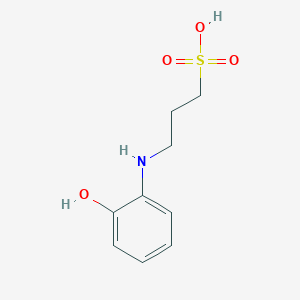
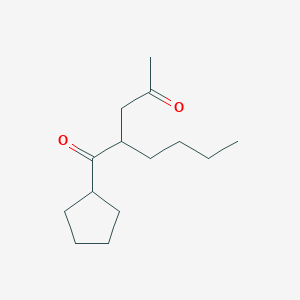
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
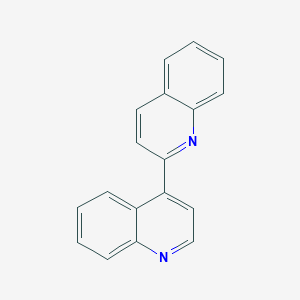
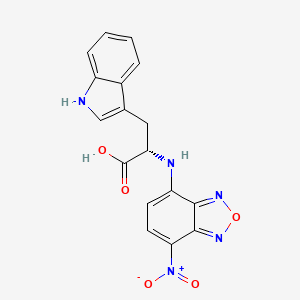
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
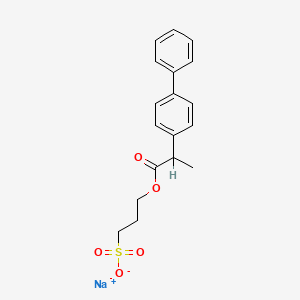
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
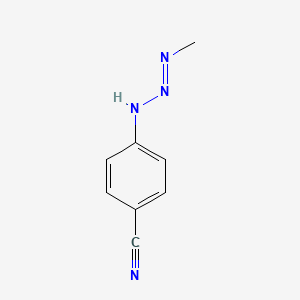
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
